molecular formula C5H4ClN3O B1347304 2-Chloropyrimidine-4-carboxamide CAS No. 22536-66-9

2-Chloropyrimidine-4-carboxamide

Cat. No. B1347304
M. Wt: 157.56 g/mol
InChI Key: UXXQEVFRPLIOHJ-UHFFFAOYSA-N
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Patent
US05164397

Procedure details

The amine of formula (V) is thus obtained, and this is reacted with 2-chloropyrimidine-4-carboxamide of formula (VI) in an aprotic solvent, for example dimethylformamide, in the presence of a base, for example potassium carbonate, at a temperature of 20° to 80° C., especially 20° C. to 40° C., to give a 2-aminopyrimidine-4-carboxamide derivative of formula (I). The compound of formula (I) is, if desired, converted into an acid addition salt.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
( VI )
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[N:7]=[C:6]([C:8]([NH2:10])=[O:9])[CH:5]=[CH:4][N:3]=1.C(=O)([O-])[O-].[K+].[K+].C[N:18](C)C=O>>[NH2:18][C:2]1[N:7]=[C:6]([C:8]([NH2:10])=[O:9])[CH:5]=[CH:4][N:3]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=NC=CC(=N1)C(=O)N
Name
( VI )
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(C=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
NC1=NC=CC(=N1)C(=O)N
Name
Type
product
Smiles

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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